3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C17H12F3NO2 and a molecular weight of 319.28 g/mol This compound is characterized by the presence of an indole core substituted with fluorine atoms and a propanoic acid side chain
Preparation Methods
The synthesis of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of fluorine atoms and the propanoic acid side chain. Common reagents used in these reactions include fluorinating agents, indole derivatives, and propanoic acid derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5,7-Difluoro-2-(4-chlorophenyl)-1H-indol-3-yl)propanoic acid: This compound has a chlorine atom instead of a fluorine atom, which affects its chemical properties and biological activities.
3-(5,7-Difluoro-2-(4-bromophenyl)-1H-indol-3-yl)propanoic acid:
3-(5,7-Difluoro-2-(4-methylphenyl)-1H-indol-3-yl)propanoic acid: The methyl group alters the compound’s hydrophobicity and interaction with molecular targets.
Properties
Molecular Formula |
C17H12F3NO2 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12F3NO2/c18-10-3-1-9(2-4-10)16-12(5-6-15(22)23)13-7-11(19)8-14(20)17(13)21-16/h1-4,7-8,21H,5-6H2,(H,22,23) |
InChI Key |
DOSKTJPLUNJYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C(=CC(=C3)F)F)CCC(=O)O)F |
Origin of Product |
United States |
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